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Compound of Interest

Compound Name: 1-(2,3-Diphenylacryloyl)piperidine

Cat. No.: B422278 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the nuclear magnetic resonance

(NMR) spectral analysis of 1-(2,3-Diphenylacryloyl)piperidine. Due to the current

unavailability of specific experimental ¹H and ¹³C NMR data in public databases and scientific

literature, this document outlines the theoretical expectations for the spectral features of this

compound. It also includes standardized experimental protocols for acquiring such data and

visualizations to aid in the understanding of the molecular structure and analytical workflow.

This guide is intended to serve as a foundational resource for researchers engaged in the

synthesis, characterization, and application of this and structurally related molecules.

Introduction
1-(2,3-Diphenylacryloyl)piperidine is a derivative of acrylic acid, featuring a piperidine amide

and two phenyl substituents on the acryloyl backbone. This molecular scaffold is of interest in

medicinal chemistry and materials science due to the combined structural features of the

piperidine ring, a common moiety in many pharmaceuticals, and the diphenylacryloyl group,

which is a chalcone-like structure known for its diverse biological activities. Nuclear Magnetic

Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous

structural elucidation and purity assessment of such organic compounds. This guide will detail

the expected ¹H and ¹³C NMR spectral characteristics of 1-(2,3-Diphenylacryloyl)piperidine,

provide standardized experimental protocols for data acquisition, and present visualizations of

the molecular structure and analytical workflow.
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Predicted NMR Spectral Data
While specific experimental data for 1-(2,3-Diphenylacryloyl)piperidine is not currently

available, theoretical chemical shifts can be predicted based on the analysis of structurally

similar compounds. The expected spectral data is summarized in the tables below. These

predictions are based on the analysis of related chalcone derivatives and N-acylpiperidine

compounds.

Predicted ¹H NMR Data
Protons

Predicted Chemical
Shift (ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J) in Hz

Phenyl-H 7.0 - 7.5 Multiplet -

Vinylic-H 6.5 - 7.0 Singlet -

Piperidine-H (α to N) 3.4 - 3.7 Multiplet -

Piperidine-H (β, γ to

N)
1.5 - 1.8 Multiplet -

Predicted ¹³C NMR Data
Carbon Atom Predicted Chemical Shift (ppm)

Carbonyl (C=O) 165 - 170

Vinylic-C (quaternary) 140 - 145

Vinylic-C (quaternary) 120 - 125

Phenyl-C (quaternary) 135 - 140

Phenyl-C 125 - 130

Piperidine-C (α to N) 43 - 48

Piperidine-C (β to N) 25 - 28

Piperidine-C (γ to N) 23 - 26
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Experimental Protocols
The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of

1-(2,3-Diphenylacryloyl)piperidine.

Sample Preparation
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid 1-(2,3-
Diphenylacryloyl)piperidine sample.

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully

soluble. Chloroform-d (CDCl₃) is a common choice for similar compounds.

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated

solvent in a clean, dry vial.

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for

chemical shift referencing (0 ppm). If the deuterated solvent does not already contain TMS, a

small amount can be added.

NMR Instrument Parameters
The following are general parameters for a 400 MHz NMR spectrometer. These may need to

be optimized based on the specific instrument and sample concentration.

Spectrometer Frequency: 400 MHz

Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds

Number of Scans: 16-64 (depending on sample concentration)

Spectral Width: -2 to 12 ppm
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Temperature: 298 K

Spectrometer Frequency: 100 MHz

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30')

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)

Spectral Width: 0 to 200 ppm

Temperature: 298 K

Visualizations
The following diagrams illustrate the molecular structure of 1-(2,3-Diphenylacryloyl)piperidine
and the general workflow for its NMR spectral analysis.
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To cite this document: BenchChem. [Spectral Analysis of 1-(2,3-Diphenylacryloyl)piperidine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b422278#1h-nmr-and-13c-nmr-spectral-analysis-of-1-
2-3-diphenylacryloyl-piperidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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